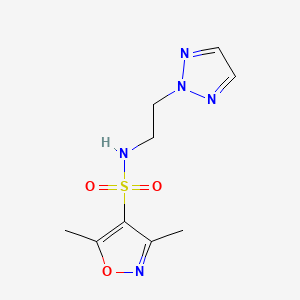![molecular formula C9H9N3O2 B2633429 3-[(2-Nitrophenyl)amino]propanenitrile CAS No. 33141-24-1](/img/structure/B2633429.png)
3-[(2-Nitrophenyl)amino]propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Nitrophenyl)amino]propanenitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs and therapeutic agents. This compound belongs to the class of nitroaromatic compounds and is known for its unique chemical properties and biological activities.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis
3-[(2-Nitrophenyl)amino]propanenitrile and its derivatives are pivotal in synthesizing heterocyclic systems like imidazole derivatives, oxazoles, and isothiazoles. These compounds act as precursors or catalysts in creating diverse chemical structures with significant chemical and biological properties, which have potential applications in various fields (Drabina & Sedlák, 2012).
Crystal Structure Analysis
Studies on compounds like 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile have provided insights into the crystal structures of related compounds. These investigations are crucial in understanding the molecular geometry and intermolecular interactions, which are essential for developing new materials and drugs (Sharma et al., 2014).
Antimicrobial Applications
Derivatives of 3-[(2-Nitrophenyl)amino]propanenitrile have been synthesized and characterized for their antimicrobial properties. These compounds have shown potent activity against various microorganisms, indicating their potential use in developing new antimicrobial agents (Desai, Pandya, & Vaja, 2017).
Enantioselective Biocatalysis
The compound has been used in enantioselective biocatalysis, where its derivatives were hydrolyzed to corresponding amides using specific enzymes. This process is significant in pharmaceutical synthesis, where the creation of chiral molecules is essential (Chhiba et al., 2012).
Optical and Electronic Properties
Studies have also explored the optical and electronic properties of related azobenzene compounds. These investigations are crucial for the development of materials in electronics and optoelectronics, providing a deeper understanding of charge transport and electronic interactions at the molecular level (Irfan, 2021).
Propiedades
IUPAC Name |
3-(2-nitroanilino)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-6-3-7-11-8-4-1-2-5-9(8)12(13)14/h1-2,4-5,11H,3,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKFBSKOWZERDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NCCC#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Nitrophenyl)amino]propanenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2633358.png)



